molecular formula C7H12O3 B1310602 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane CAS No. 57280-22-5

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

Cat. No. B1310602
CAS RN: 57280-22-5
M. Wt: 144.17 g/mol
InChI Key: GEKNCWQQNMEIMS-UHFFFAOYSA-N
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Patent
US06197966B1

Procedure details

Heptane (2 ml) was added to 3,5-di-t-butylcatechol (617 mg), and titanium tetraisopropoxide (Ti(OPri)4, 818 μl) was added under a nitrogen atmosphere. The mixture was stirred for 20 min at room temperature. (R)-1-phenethylamine (1.79 ml), water (20 μl) and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (compound [1′], 2.0 g) obtained by a known method were successively added with stirring, and the mixture was stirred at room temperature for 20 hr. Heptane (4.6 ml) was added to the reaction mixture and the mixture was stirred under ice-cooling for 1 hr. The resulting crystals were collected by filtration to give (5R,6S)-2,2-dimethyl-6-[(R)-1-phenethylamino]-1,3-dioxepan-5-ol (compound [3′], 2.14 g, yield 57%).
Name
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
617 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3]CCCC.C(C1C=[C:17](C(C)(C)C)[CH:16]=[C:14]([OH:15])[C:13]=1[OH:23])(C)(C)C.[OH2:24]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[CH3:1][C:2]1([CH3:3])[O:23][CH2:13][CH:14]2[CH:16]([O:15]2)[CH2:17][O:24]1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
20 μL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CCCCCCC
Name
Quantity
617 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(O)=CC(=C1)C(C)(C)C)O
Name
Quantity
818 μL
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under a nitrogen atmosphere

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 1.79 mL
Name
Type
product
Smiles
CC1(OCC2OC2CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.